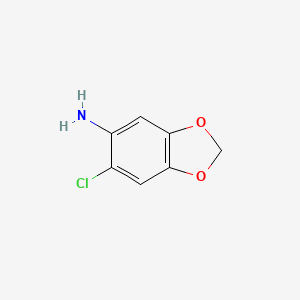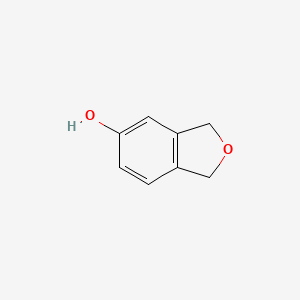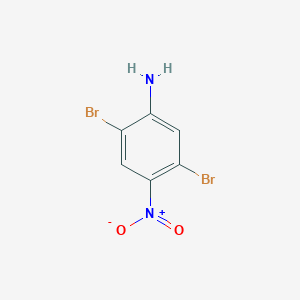
Ácido 1-(2-metoxifenil)-5-(trifluorometil)-1H-pirazol-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a methoxyphenyl group, a trifluoromethyl group, and a pyrazole ring
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals and agrochemicals .
Mode of Action
Compounds with a trifluoromethyl group are known to undergo trifluoromethylation, which involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate . This process can significantly alter the properties of the compound and its interactions with its targets.
Biochemical Pathways
The trifluoromethylation process can influence various biochemical pathways, particularly those involving carbon-centered radical intermediates .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of pharmaceutical compounds .
Result of Action
The addition of a trifluoromethyl group can significantly alter the properties of the compound, potentially leading to various molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of pharmaceutical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the trifluoromethylated pyrazole.
Attachment of the Methoxyphenyl Group: This can be done via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a methoxyphenyl boronic acid derivative and a suitable catalyst like palladium.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-(2-Hydroxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution patterns.
1-(2-Hydroxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Hydroxy group instead of methoxy.
1-(2-Methoxyphenyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid: Difluoromethyl group instead of trifluoromethyl.
Uniqueness: 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of its trifluoromethyl group, which imparts high lipophilicity and metabolic stability, and its methoxyphenyl group, which can enhance binding interactions with biological targets.
This compound’s distinct structural features make it a valuable candidate for further research and development in various scientific fields.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-9-5-3-2-4-8(9)17-10(12(13,14)15)7(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUUIGGXHBRGDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391997 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618070-64-7 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1352715.png)






